molecular formula C24H23IN2O3 B4098400 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

Cat. No.: B4098400
M. Wt: 514.4 g/mol
InChI Key: GDVPJAMJKAFXSN-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the octahydro-2H-4,7-methanoisoindole core through a cyclization reaction.
  • Introduction of the 1,3-dioxo groups via oxidation reactions.
  • Coupling of the 4-iodophenyl and 3-phenylpropanamide moieties through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide might include other amides with complex ring structures and halogenated aromatic groups. Examples could be:

  • 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-bromophenyl)-3-phenylpropanamide
  • 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-chlorophenyl)-3-phenylpropanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-iodophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23IN2O3/c25-17-8-10-18(11-9-17)26-22(28)19(12-14-4-2-1-3-5-14)27-23(29)20-15-6-7-16(13-15)21(20)24(27)30/h1-5,8-11,15-16,19-21H,6-7,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVPJAMJKAFXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide
Reactant of Route 2
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide
Reactant of Route 5
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide
Reactant of Route 6
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

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